molecular formula C10H16N2O2 B13321193 5-Amino-1-(2-methoxypropyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-methoxypropyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13321193
M. Wt: 196.25 g/mol
InChI Key: UMZKUUSOSPNKDU-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxypropyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a methoxypropyl group, and a methyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methoxypropyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxypropyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Amino-1-(2-methoxypropyl)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxypropyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-1-(2-methoxypropyl)pyridin-2-one
  • 5-Amino-1-(2-methoxypropyl)-6-methylpyridin-2-one

Uniqueness

5-Amino-1-(2-methoxypropyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(2-methoxypropyl)-6-methylpyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-7(14-3)6-12-8(2)9(11)4-5-10(12)13/h4-5,7H,6,11H2,1-3H3

InChI Key

UMZKUUSOSPNKDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CC(C)OC)N

Origin of Product

United States

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